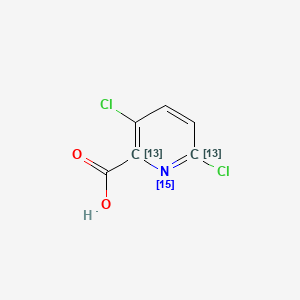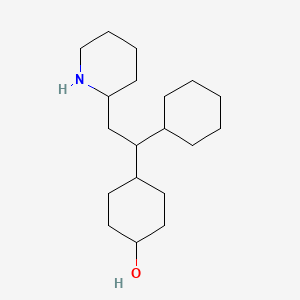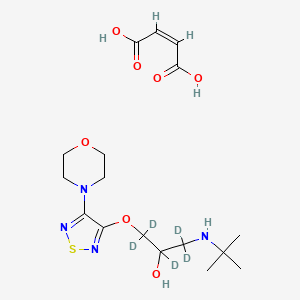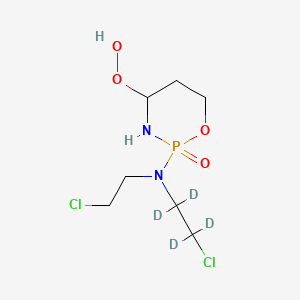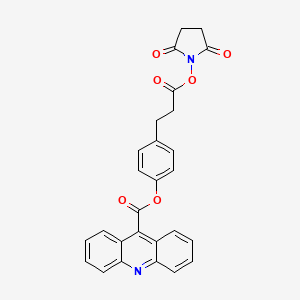
Ester de NHS d'Acridinium déméthylé
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate” is a chemical compound with the formula C27H20N2O6 . It’s available for research purposes .
Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified .Applications De Recherche Scientifique
Étiquetage des immunoessais
L'ester de NHS d'Acridinium déméthylé est largement utilisé comme marqueur dans les immunoessais en raison de ses propriétés chimiluminescentes. Il réagit spontanément avec les protéines pour produire des dérivés stables et immunoréactifs à activité spécifique élevée, ce qui le rend idéal pour les méthodes de détection sensibles dans les tests diagnostiques .
Détection des biomarqueurs du cancer de l'ovaire
Ce composé a été utilisé dans un système de détection pour la détermination de la protéine 4 de l'épididyme humain (HE4), un biomarqueur spécifique du cancer de l'ovaire. En combinant des anticorps marqués à l'ester d'acridinium avec des particules magnétiques, les chercheurs ont développé une méthode plus efficace pour la détection des biomarqueurs du cancer .
Sondage en recherche moléculaire
Les esters d'acridinium, y compris l'ester de NHS d'Acridinium déméthylé, sont largement utilisés pour le sondage des oligonucléotides et les essais de liaison aux peptides en recherche moléculaire. Leur efficacité de marquage et l'absence de radioactivité les rendent adaptés à diverses applications de biologie moléculaire .
Étude des propriétés de chimiluminescence
Les chercheurs ont étudié les propriétés de chimiluminescence des esters d'acridinium pour mieux comprendre leurs applications potentielles. Ces études contribuent au développement de nouvelles méthodes de diagnostic et à l'amélioration de celles existantes .
Mécanisme D'action
Target of Action
Desmethyl Acridinium NHS Ester primarily targets primary amines present in proteins and peptides . These primary amines are often the target of protein labels due to their nucleophilic nature, their propensity to be charged, and their presence at exposed regions of a protein conformation .
Mode of Action
Desmethyl Acridinium NHS Ester is amine-reactive and binds to any primary amino group on proteins/peptides . The compound undergoes a chemiluminescent reaction when exposed to hydrogen peroxide . This reaction involves the formation of a highly strained dioxetane intermediate, which upon elimination of CO2 and emission of light (430 nm), converts to the acridinone .
Biochemical Pathways
The biochemical pathway of Desmethyl Acridinium NHS Ester involves the formation of a stable amide bond between the NHS Ester and amine-containing biomolecules . This reaction occurs in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The compound is known to be used in receptor-ligand binding assays , suggesting that it may have a role in the detection and quantification of specific biomolecules.
Result of Action
The result of the action of Desmethyl Acridinium NHS Ester is the emission of chemiluminescence . This property makes it useful in various applications, including oligonucleotide probing and peptide-binding assays in molecular research . The emitted light can be detected and quantified, providing a measure of the presence and quantity of the target molecule.
Action Environment
The action of Desmethyl Acridinium NHS Ester is influenced by environmental factors such as pH and the presence of hydrogen peroxide . The chemiluminescent reaction of the compound is triggered by treatment with alkaline peroxide . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Analyse Biochimique
Biochemical Properties
The Desmethyl Acridinium NHS Ester plays a significant role in biochemical reactions. It can be used to label proteins and nucleic acids . The covalently bound Desmethyl Acridinium NHS Ester will produce chemiluminescence in the presence of hydrogen peroxide . This property allows it to interact with various enzymes, proteins, and other biomolecules, and these interactions are often used in sensitive detection methods in immunoassays and other biological detections .
Cellular Effects
The effects of Desmethyl Acridinium NHS Ester on various types of cells and cellular processes are primarily related to its ability to label proteins and nucleic acids . By binding to these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desmethyl Acridinium NHS Ester involves its ability to bind covalently to proteins and nucleic acids . This binding occurs through the reaction of the NHS ester group with primary amines present in proteins and nucleic acids . Once bound, the Desmethyl Acridinium NHS Ester can exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Acridinium NHS Ester can change over time. This is due to the stability and degradation of the compound, as well as the long-term effects on cellular function observed in in vitro or in vivo studies .
Propriétés
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c30-23-14-15-24(31)29(23)35-25(32)16-11-17-9-12-18(13-10-17)34-27(33)26-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)26/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOJMSAFBYZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675802 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87198-87-6 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

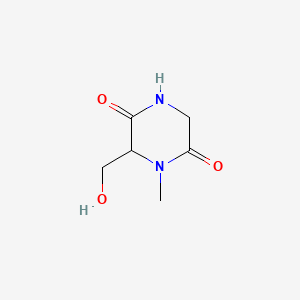
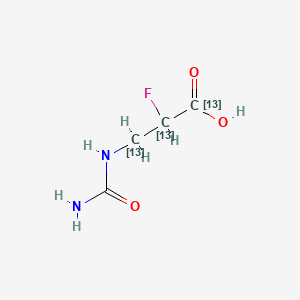
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)


![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
